molecular formula C5H10F3N B3371482 Propyl(2,2,2-trifluoroethyl)amine CAS No. 71113-54-7

Propyl(2,2,2-trifluoroethyl)amine

Cat. No. B3371482
CAS RN: 71113-54-7
M. Wt: 141.13 g/mol
InChI Key: KSUNPCLRJWKSHY-UHFFFAOYSA-N
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Description

Propyl(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C5H10F3N . It is also known as N-(2,2,2-trifluoroethyl)-1-propanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of Propyl(2,2,2-trifluoroethyl)amine is represented by the InChI code: 1S/C5H10F3N.ClH/c1-2-3-9-4-5(6,7)8;/h9H,2-4H2,1H3;1H . This indicates that the molecule consists of a propyl group (C3H7) and a 2,2,2-trifluoroethylamine group (C2H2F3N), along with a chloride ion.


Physical And Chemical Properties Analysis

Propyl(2,2,2-trifluoroethyl)amine is a powder at room temperature . The molecular weight of the compound is 177.6 .

Scientific Research Applications

Synthesis of Trifluoroethylated Onium Salts

Research conducted by Umemoto and Gotoh (1991) involved the synthesis of various 2,2,2-trifluoroethyl onium triflates using tertiary amines and (2,2,2-trifluoroethyl)phenyliodonium triflate. This study demonstrates an application in the production of trifluoromethylated olefins from aldehydes (Umemoto & Gotoh, 1991).

Photophysical Properties of Dendrimers

Vögtle et al. (1999) explored the photophysical properties of poly(propylene amine) dendrimers, functionalized with dansyl units. These dendrimers, when treated with trifluoroacetic or triflic acid, exhibit changes in absorption and emission, highlighting their potential in photophysical applications (Vögtle et al., 1999).

Catalyst-Free Trifluoroethylation of Amines

Andrews, Faizova, and Denton (2017) developed a practical, catalyst-free trifluoroethylation method for amines using trifluoroacetic acid. This method is significant in medicinal chemistry for its functional group tolerance and access to various tertiary β-fluoroalkylamine cores (Andrews et al., 2017).

Binding Motifs in Amidocryptands

Kang, Powell, and Bowman-James (2005) investigated an expanded amidocryptand with propyl linkages, which provides multitopic sites for binding anions and water molecules. This research indicates the importance of such structures in molecular shape changes and potential applications in anion binding (Kang et al., 2005).

Imines Formation Using Trifluoroethyl Borate

Reeves et al. (2015) found that Tris(2,2,2-trifluoroethyl)borate is a mild and versatile reagent for forming a variety of imines from amides or amines with carbonyl compounds. This method's simplicity and operational ease make it valuable in synthetic chemistry (Reeves et al., 2015).

Fluorescent Sensors Using Dendrimers

Balzani et al. (2000) demonstrated the use of dendrimers as fluorescent sensors, where the fluorescence of dansyl units is quenched upon incorporation of Co2+ ions. This study showcases an application in the field of sensor technology (Balzani et al., 2000).

Safety And Hazards

Propyl(2,2,2-trifluoroethyl)amine is associated with several safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-2-3-9-4-5(6,7)8/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUNPCLRJWKSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509886
Record name N-(2,2,2-Trifluoroethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl(2,2,2-trifluoroethyl)amine

CAS RN

71113-54-7
Record name N-(2,2,2-Trifluoroethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EL Anderson, NM Gingery, PG Boswell… - The Journal of …, 2016 - ACS Publications
Potentiometric selectivities show that in fluorous ion-selective electrode membranes the tetrabutylammonium ion binds to fluorophilic proton ionophores. For the ionophore bis[3-(…
Number of citations: 5 pubs.acs.org
L Evan, M Nicole, G Paul, V Xin - Journal of physical chemistry, 2016 - agris.fao.org
Potentiometric selectivities show that in fluorous ion-selective electrode membranes the tetrabutylammonium ion binds to fluorophilic proton ionophores. For the ionophore bis [3-(…
Number of citations: 0 agris.fao.org
PG Boswell, C Szíjjártó, M Jurisch, JA Gladysz… - Analytical …, 2008 - ACS Publications
Ionophore-doped sensor membranes exhibit greater selectivities and wider measuring ranges when they are prepared with noncoordinating matrixes. Since fluorous phases are the …
Number of citations: 69 pubs.acs.org
PG Boswell - 2008 - conservancy.umn.edu
The receptor-based membrane sensors in use today are characterized by wide ranges of linear response, high selectivities, and low detection limits. However, when these sensors are …
Number of citations: 0 conservancy.umn.edu
EL Anderson - 2019 - search.proquest.com
This dissertation is focused on the application of electrochemistry for the fundamental understanding, development, and application of electrochemical sensors. In particular, my …
Number of citations: 1 search.proquest.com
R József, B Philippe - 2016
Number of citations: 0

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